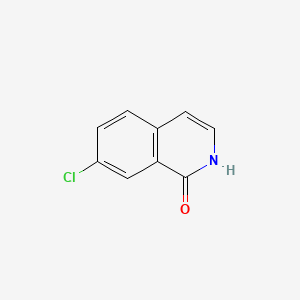

7-Chloroisoquinolin-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUCOQGBXQHOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434098 | |

| Record name | 7-chloroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-74-7 | |

| Record name | 7-Chloro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloroisoquinolin-1-ol for Advanced Research and Development

This guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of 7-Chloroisoquinolin-1-ol. This key heterocyclic intermediate presents a valuable scaffold in the design of novel therapeutics. This document provides not only foundational data but also actionable insights derived from established experimental contexts.

Core Compound Identification and Physicochemical Properties

This compound, a substituted isoquinolinone, is a crucial building block in synthetic organic chemistry. Its structure, characterized by a chlorine atom at the 7th position of the isoquinoline ring and a hydroxyl group at the 1st position, gives rise to its unique reactivity and utility in constructing more complex molecules. The compound exists in tautomeric equilibrium with its keto form, 7-chloro-1(2H)-isoquinolinone, which is the predominant form.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| CAS Number | 24188-74-7 | [1][2][3][4] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1] |

| IUPAC Name | 7-chloro-2H-isoquinolin-1-one | [1] |

| Synonyms | This compound, 7-CHLORO-1(2H)-ISOQUINOLINONE, 7-Chloro-1-hydroxyisoquinoline | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 245-247 °C (Solvent: methanol) | [2] |

| Boiling Point (Predicted) | 414.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.99 ± 0.20 | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The causality behind the chosen reagents and steps lies in achieving an intramolecular cyclization to form the isoquinolinone core. A common route involves the Curtius rearrangement of an acrylic acid derivative.

Experimental Protocol: Synthesis of 7-Chloroisoquinolin-1(2H)-one

This protocol is based on a reported synthesis methodology[2]. The rationale for this two-step approach is the efficient conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which then undergoes thermally induced cyclization.

Step 1: Formation of the Acyl Azide Intermediate

-

Dissolve (E)-3-(4-chlorophenyl)acrylic acid (0.1 mol) and triethylamine (0.2 mol) in benzene (100 mL).

-

To this solution, add diphenyl phosphate azide (DPPA, 0.1 mol) dropwise. The triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA to form the acyl azide.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash chromatography (e.g., Biotage system with 20/80 ethyl acetate/hexane) to yield the intermediate azide as a solid.

Step 2: Intramolecular Cyclization

-

Dissolve the purified azide intermediate (from Step 1) in 1,2-dichloroethane (100 mL).

-

Slowly heat the mixture to 90 °C over a period of 30 minutes. This controlled heating initiates the Curtius rearrangement, where the acyl azide loses N₂ gas to form an isocyanate intermediate.

-

Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The elevated temperature promotes the intramolecular electrophilic cyclization of the isocyanate onto the aromatic ring, followed by tautomerization to form the stable isoquinolinone product.

-

Cool the mixture to room temperature. A solid precipitate should form.

-

Collect the solid by filtration and wash with toluene to afford the final product, 7-chloroisoquinolin-1(2H)-one.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroisoquinolin-1-one scaffold is of significant interest to the pharmaceutical industry due to its presence in various biologically active molecules. Its utility is primarily as a key intermediate for the synthesis of more complex drug candidates.

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

A prominent application of 7-chloroisoquinolin-1(2H)-one is as a reagent in the development of potent HCV NS3 protease inhibitors. It serves as a foundational piece in the synthesis of complex molecules like Asunaprevir (BMS-650032), an orally bioavailable drug for the treatment of hepatitis C infection[2]. The isoquinolinone core is crucial for establishing the necessary interactions within the enzyme's active site.

Serotonin 5-HT₃ Receptor Antagonists

This compound has also been utilized in the synthesis and pharmacological evaluation of a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine derivatives, which have shown activity as 5-HT₃ antagonists[2]. These antagonists are clinically important for managing nausea and vomiting, particularly those induced by chemotherapy. The structural features of the isoquinolinone can be modified to optimize binding affinity and selectivity for the 5-HT₃ receptor.

Caption: Key application areas of this compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2].

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[2].

References

An In-Depth Technical Guide to 7-Chloroisoquinolin-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the isoquinoline scaffold is a "privileged structure," consistently found in a wide array of biologically active natural products and synthetic drugs. This guide focuses on a particularly valuable derivative: 7-Chloroisoquinolin-1-ol (CAS No. 24188-74-7). This molecule is not merely another halogenated heterocycle; its true significance lies in its structural features, most notably its existence in a tautomeric equilibrium and its role as a versatile precursor in the synthesis of complex pharmaceutical agents.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the causality behind its properties, the logic of its synthesis, and its strategic application in the quest for novel therapeutics. We will explore its fundamental physicochemical characteristics, detail its synthesis and spectroscopic confirmation, and illuminate its proven value through its incorporation into groundbreaking antiviral drugs.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. This section dissects the core structural and physical data of this compound.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 24188-74-7 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Common Synonyms | 7-Chloro-1(2H)-isoquinolinone, 7-chloro-2H-isoquinolin-1-one | [1][2] |

Structural Elucidation & Tautomerism

A critical feature of this compound is its existence as a mixture of two rapidly interconverting structural isomers, a phenomenon known as tautomerism.[3] Specifically, it exhibits lactam-lactim tautomerism, where a proton migrates between the nitrogen and oxygen atoms.[4]

-

Lactim Form: 7-Chloroisoquinolin-1-ol (an aromatic alcohol).

-

Lactam Form: 7-Chloro-1(2H)-isoquinolinone (a cyclic amide).

While named as an "-ol", the lactam form is often the predominant species, especially in polar solvents and the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The data presented here corresponds to the predominantly observed tautomer in the specified deuterated solvents.

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CD₃OD): δ ppm: 8.24 (d, J = 2.27 Hz, 1H), 7.67 (d, J = 2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J = 7.05 Hz, 1H), 6.66 (d, J = 7.05 Hz, 1H).[2]

-

¹³C NMR (101 MHz, DMSO-d₆): δ ppm: 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05.[2]

Expert Interpretation: The ¹H NMR spectrum clearly shows five distinct protons in the aromatic region, consistent with the isoquinolinone core. The downfield chemical shift of the proton at 8.24 ppm is characteristic of a proton adjacent to both a chlorine atom and the isoquinoline nitrogen. The two doublets with a coupling constant of ~7 Hz are indicative of the two protons on the pyridinone ring. The ¹³C NMR spectrum shows nine distinct carbon signals, with the peak at 160.72 ppm being characteristic of a carbonyl carbon, confirming the predominance of the lactam tautomer in DMSO.

Mass Spectrometry (MS):

-

LC/MS (M+H)⁺: m/z 180.[2]

Expert Interpretation: The mass spectrum shows a molecular ion peak corresponding to the protonated molecule. The characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M peak) would be expected and is a key confirmation point in mass spectrometric analysis.[5]

Physical Properties

The physical properties dictate the handling, storage, and formulation of the compound.

| Property | Value | Reference(s) |

| Melting Point | 245-247 °C (Solvent: methanol) | [2] |

| Boiling Point | 414.9 ± 45.0 °C (Predicted) | [2] |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 11.99 ± 0.20 (Predicted) | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Part 2: Synthesis and Reactivity

The utility of a building block is defined by the reliability of its synthesis and the predictability of its chemical behavior.

Synthetic Pathway

A robust synthesis for 7-Chloroisoquinolin-1(2H)-one has been documented, proceeding from (E)-3-(4-chlorophenyl)acrylic acid.[2] This multi-step process leverages a Curtius rearrangement followed by thermal cyclization.

Causality Behind Experimental Choices:

-

Step 1 (Azide Formation): The use of Diphenylphosphoryl azide (DPPA) is a safe and efficient method for converting a carboxylic acid into an acyl azide. Triethylamine (Et₃N) acts as a base to deprotonate the carboxylic acid, facilitating the reaction.

-

Step 2 (Rearrangement & Cyclization): Heating the intermediate acyl azide in a high-boiling solvent like 1,2-dichloroethane induces a Curtius rearrangement, where the azide loses N₂ gas to form an isocyanate. This is immediately followed by an intramolecular electrophilic substitution (a cyclization) onto the aromatic ring to form the final heterocyclic product. The high temperature is necessary to overcome the activation energy for both the rearrangement and the cyclization steps.

Caption: Synthetic workflow for 7-Chloro-1(2H)-isoquinolinone.

Chemical Reactivity

The reactivity of this compound is centered around three key areas:

-

The Lactam/Lactim System: The nitrogen can be alkylated or acylated, and the oxygen (in the lactim form) can be converted into other functional groups. A common and highly useful reaction is the conversion of the C=O group into a C-Cl group using reagents like phosphorus oxychloride (POCl₃), transforming the isoquinolinone into a 1,7-dichloroisoquinoline, a versatile intermediate for nucleophilic substitution reactions.

-

The Chlorine at C-7: The chlorine atom on the benzene ring is relatively unreactive towards standard nucleophilic aromatic substitution but can be displaced under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig reactions), allowing for the introduction of aryl, alkyl, or amino groups.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amide group (in the lactam form) can direct further electrophilic substitution on the benzene ring, although the chloro-substituent is deactivating.

Part 3: Applications in Drug Discovery and Research

The true value of this compound is realized in its application as a scaffold for potent therapeutic agents. The 7-chloroquinoline/isoquinoline core is a well-established pharmacophore, known for its presence in drugs with a wide range of activities including anticancer, antimalarial, and antibacterial properties.[6][7][8]

Keystone Intermediate for Asunaprevir (HCV Inhibitor)

The most prominent application of this scaffold is in the synthesis of Asunaprevir (BMS-650032) , a potent, orally efficacious NS3 protease inhibitor developed for the treatment of Hepatitis C virus (HCV) infection.[2][9] In Asunaprevir, the 7-chloro-1-oxyisoquinoline moiety serves as a crucial P2 capping group that binds to the NS3 protease active site.[9][10] The synthesis of Asunaprevir involves coupling a modified proline derivative to the oxygen of this compound, highlighting the direct and critical role of this building block.[11]

Caption: Role of the core scaffold in developing therapeutic agents.

A Platform for Diverse Biological Activities

Beyond its role in Asunaprevir, the 7-chloroquinoline scaffold, to which our title compound belongs, has been extensively explored for other therapeutic targets. Derivatives have shown significant promise as:

-

Anticancer Agents: By inhibiting key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis.[12]

-

Antimalarial Drugs: The 7-chloroquinoline core is famously the basis of chloroquine. New derivatives are continuously being investigated to combat resistant strains of Plasmodium falciparum.[8]

-

Neuroprotective Agents: Certain 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease.[13]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol: Spectroscopic Analysis (NMR & MS)

-

Sample Preparation (NMR): Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of ≥400 MHz.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Process the data with an exponential line broadening of 0.3 Hz to improve resolution.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A higher number of scans (≥1024) is required due to the low natural abundance of ¹³C.

-

Set the spectral width to ~250 ppm.

-

-

Sample Preparation and Analysis (MS):

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z ~180. Confirm the presence of the [M+2+H]⁺ isotope peak at m/z ~182.

-

Protocol: Synthesis of 7-Chloro-1(2H)-isoquinolinone[2]

-

Step 1 - Azide Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL).

-

To this stirred solution, add Diphenylphosphoryl azide (DPPA) (27.5 g, 0.1 mol) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Concentrate the solution under reduced pressure and purify the resulting intermediate azide by column chromatography.

-

-

Step 2 - Cyclization:

-

Dissolve the purified intermediate azide (16 g) in 1,2-dichloroethane (100 mL).

-

Slowly heat the mixture to 90 °C over 30 minutes, then increase the temperature to reflux.

-

Maintain the reflux for 3 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Collect the solid by filtration, wash with toluene, and dry under vacuum to yield the final product.

-

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its tautomer should be handled with appropriate care.

-

GHS Hazard Information (for 7-chloro-2H-isoquinolin-1-one):

-

Handling Precautions:

-

Always handle the compound in a certified chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Avoid inhalation of dust and contact with skin and eyes.[17]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

-

-

Storage:

Conclusion

This compound is far more than a simple halogenated heterocycle. Its lactam-lactim tautomerism provides unique chemical properties, while its robust synthesis makes it an accessible and valuable building block. Its central role in the structure of the HCV drug Asunaprevir is a testament to its importance in modern drug design. The broader 7-chloroquinoline scaffold continues to yield promising candidates for anticancer, antimalarial, and neuroprotective therapies. For the research scientist and drug development professional, a deep understanding of this molecule's properties, synthesis, and reactivity opens a door to the rational design of the next generation of therapeutics.

References

- 1. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-CHLORO-1-HYDROXYISOQUINOLINE | 24188-74-7 [chemicalbook.com]

- 3. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 4. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Asunaprevir | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ccc.bc.edu [ccc.bc.edu]

- 12. benchchem.com [benchchem.com]

- 13. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

7-Chloroisoquinolin-1-ol structure and functional groups

An In-Depth Technical Guide to 7-Chloroisoquinolin-1-ol: Structure, Tautomerism, and Functional Group Analysis

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoquinoline core, a bicyclic aromatic system of a fused benzene and pyridine ring, is of paramount importance.[1] This guide focuses on a key derivative, this compound (CAS No: 24188-74-7), a compound that serves as a critical intermediate in the synthesis of complex, high-value molecules.[2] Its utility is exemplified by its role in the preparation of Asunaprevir (BMS-650032), an NS3 protease inhibitor developed for the treatment of Hepatitis C, underscoring its relevance to drug development professionals.[2]

A defining characteristic of this molecule is its existence in a state of tautomeric equilibrium. It predominantly exists not as the aromatic alcohol (enol form) but as its more stable keto isomer, 7-chloro-1,2-dihydroisoquinolin-1-one (also known as 7-chloro-1(2H)-isoquinolinone).[2][3] This phenomenon, known as keto-enol tautomerism, is fundamental to its structure and reactivity.[4][5] Understanding this equilibrium and the distinct functional groups of the dominant tautomer is crucial for predicting its chemical behavior and harnessing its synthetic potential. This guide provides an in-depth analysis of its structure, functional groups, and the experimental logic behind its characterization.

Part 1: Molecular Structure and Tautomeric Equilibrium

The molecular identity of this compound is defined by the formula C₉H₆ClNO and a molecular weight of approximately 179.60 g/mol .[2][3] However, a simple representation of the "-ol" form is chemically incomplete. The molecule is best understood as an equilibrium between two tautomeric forms: the enol (lactim) and the keto (lactam).

Caption: Tautomeric equilibrium, heavily favoring the more stable keto (lactam) form.

For heterocyclic systems like quinolines and isoquinolines, the equilibrium overwhelmingly favors the keto (lactam) form due to the thermodynamic stability of the cyclic amide group and its capacity for robust intermolecular hydrogen bonding in the solid state.[4] Therefore, for all practical purposes in synthesis and reaction planning, the compound should be treated as 7-chloro-1(2H)-isoquinolinone.

Physicochemical Properties

The properties of the compound are reflective of the dominant lactam structure, which influences its melting point, solubility, and acidity.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[3] |

| Molecular Weight | 179.6 g/mol | ChemicalBook[2] |

| Melting Point | 245-247 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 414.9 ± 45.0 °C | ChemicalBook[2] |

| pKa (Predicted) | 11.99 ± 0.20 | ChemicalBook[2] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

Part 2: A Deep Dive into Functional Groups

The reactivity and synthetic utility of this compound are dictated by the functional groups present in its dominant keto tautomer. A thorough understanding of these groups is essential for designing synthetic transformations.

Caption: Key functional groups and their roles in 7-Chloro-1(2H)-isoquinolinone.

-

Lactam (Cyclic Amide) : This is the most significant functional group. Unlike a linear amide, its structure is constrained within a ring. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other substitutions. The carbonyl (C=O) group is polar and acts as a hydrogen bond acceptor, significantly influencing the compound's melting point and solubility.

-

Aryl Halide : The chlorine atom at the 7-position is attached to an sp²-hybridized carbon of the benzene ring. It is an electron-withdrawing group via induction, influencing the electron density of the aromatic system. While typically less reactive than alkyl halides, this C-Cl bond can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions under specific conditions.[6]

-

Bicyclic Aromatic System : The fused benzene and pyridine-like rings form a rigid, planar isoquinoline scaffold.[6] This system is susceptible to electrophilic aromatic substitution, although the positions of attack are directed by the existing chloro and lactam functionalities. The scaffold's planarity allows for potential π-π stacking interactions, a key consideration in drug-receptor binding.

Part 3: Spectroscopic Validation and Protocol Logic

The structural identity and predominance of the keto tautomer are confirmed through a combination of spectroscopic techniques. This multi-faceted approach forms a self-validating system, a cornerstone of trustworthy chemical analysis.

Summary of Spectroscopic Data

| Technique | Observation | Interpretation | Source |

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm): 6.66 (d), 7.18 (d), 7.66 (s), 7.67 (d), 8.24 (d) | Signals correspond to the distinct protons on the bicyclic aromatic core of the lactam structure. | ChemicalBook[2] |

| ¹³C NMR (101 MHz, DMSO-D₆) | δ (ppm): 104.05, 125.62, 127.21, 128.54, 129.52, 130.77, 132.43, 136.55, 160.72 | The downfield signal at 160.72 ppm is characteristic of a carbonyl carbon (C=O) in a lactam, confirming the keto form. | ChemicalBook[2] |

| LC/MS | m/z (M+H)⁺: 180 | The mass-to-charge ratio corresponds to the protonated molecular weight of C₉H₆ClNO. | ChemicalBook[2] |

| IR Spectroscopy | Strong absorption ~1650-1680 cm⁻¹ | A peak in this region would be definitive for the C=O stretch of the lactam. | (Predicted) |

Causality in Experimental Choice: The choice of ¹³C NMR is particularly powerful for resolving the tautomeric question. An enol form would show a signal for a hydroxyl-bearing aromatic carbon (C-OH) around 150-155 ppm. The observed signal at 160.72 ppm is unequivocally in the carbonyl region, providing definitive evidence for the lactam structure as the sole observable tautomer in solution.[2]

Part 4: Synthesis Protocol and Mechanistic Insight

The preparation of 7-chloro-1(2H)-isoquinolinone provides a practical example of its synthesis, showcasing a field-proven methodology relevant to researchers.

Workflow for the Synthesis of 7-Chloro-1(2H)-isoquinolinone

Caption: Synthetic workflow from acrylic acid to the target lactam.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[2]

Step 1: Intermediate Azide Formation

-

To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (Et₃N, 20.2 g, 0.2 mol) in benzene (100 mL), add diphenyl phosphate azide (DPPA, 27.5 g, 0.1 mol) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the solution under reduced pressure.

-

Purify the residue using fast chromatography (e.g., Biotage system) with a mobile phase of 20/80 ethyl acetate/hexane to yield the intermediate azide as a solid.

-

Expert Insight: The use of DPPA facilitates a Curtius-type rearrangement. Triethylamine acts as a base to form the carboxylate salt, which then reacts with DPPA.

-

Step 2: Intramolecular Cyclization

-

Dissolve the intermediate azide (from Step 1) in 100 mL of 1,2-dichloroethane.

-

Slowly heat the resulting mixture to 90 °C over a period of 30 minutes.

-

Increase the temperature to reflux and maintain for 3 hours.

-

Expert Insight: Heating the azide intermediate in a high-boiling solvent promotes the loss of N₂ and an intramolecular electrophilic attack on the aromatic ring to form the desired heterocyclic system.

-

Step 3: Product Isolation

-

Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Collect the solid by filtration.

-

Wash the collected solid with toluene to remove residual solvent and impurities.

-

Dry the solid to obtain 7-chloroisoquinolin-1(2H)-one.

Conclusion

This compound is a misleading name for a molecule that exists almost exclusively as its keto tautomer, 7-chloro-1(2H)-isoquinolinone. Its chemical identity is defined by a stable lactam ring, an aryl chloride substituent, and a rigid isoquinoline scaffold. These functional groups provide distinct handles for synthetic manipulation, making it a valuable precursor in multi-step syntheses, particularly in the development of antiviral agents like Asunaprevir.[2] For researchers and drug development professionals, a precise understanding of its dominant tautomeric form and the reactivity of its functional groups is not merely academic—it is a prerequisite for its successful application in the synthesis of next-generation therapeutics.

References

- 1. Isoquinoline [webbook.nist.gov]

- 2. 7-CHLORO-1-HYDROXYISOQUINOLINE | 24188-74-7 [chemicalbook.com]

- 3. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

The Isoquinolin-1-one Scaffold: A Technical Primer on the Therapeutic Potential of 7-Chloroisoquinolin-1-ol

Abstract

The isoquinolin-1-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the latent therapeutic applications of a key derivative, 7-Chloroisoquinolin-1-ol. While direct therapeutic use of this specific molecule is not extensively documented, its integral role as a synthetic precursor and the vast pharmacological activities of the broader isoquinoline class provide a compelling rationale for its investigation. This document will explore the therapeutic landscape of isoquinolin-1-ones, detail the significance of this compound as a strategic building block in drug discovery, and provide hypothetical, yet scientifically grounded, experimental workflows for elucidating its potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline framework, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal foundation for designing molecules that can interact with high specificity and affinity to biological targets.[2]

Derivatives of the isoquinoline scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

-

Anticancer: Many isoquinoline-based compounds exhibit potent antiproliferative effects through various mechanisms such as the inhibition of kinases, topoisomerases, and microtubule polymerization.[2][3]

-

Antimicrobial: The isoquinoline nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

-

Antiviral: A notable example is the use of an isoquinoline derivative in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor, Asunaprevir.[4][5]

-

Anti-inflammatory and Analgesic: Certain isoquinoline derivatives have shown promise in modulating inflammatory pathways and acting as analgesics.[1]

-

Central Nervous System (CNS) Activity: The scaffold is present in compounds that exhibit effects on the CNS, including anti-Alzheimer's potential.[2]

This wide spectrum of activity underscores the importance of the isoquinoline scaffold in the development of novel therapeutics.[6] this compound, as a functionalized member of this family, represents a strategic starting point for the exploration of new chemical entities with therapeutic potential.

This compound: A Privileged Synthetic Intermediate

This compound (CAS No: 24188-74-7) is a stable, off-white to light yellow solid. Its chemical structure features a chloro-substituted isoquinolin-1-one core. This substitution pattern is of particular interest to medicinal chemists for several reasons:

-

Reactive Handle: The chlorine atom at the 7-position provides a reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.

-

Modulation of Physicochemical Properties: The chloro substituent influences the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

-

Strategic Synthetic Precursor: It serves as a key building block for the synthesis of more complex molecules.[7][8] A prime example is its role in the multi-step synthesis of Asunaprevir, a potent inhibitor of the HCV NS3 protease.[4][5][9]

The established use of this compound in the synthesis of a clinically significant antiviral agent highlights its value in drug discovery programs.

Synthesis of this compound

A common synthetic route to 7-Chloroisoquinolin-1(2H)-one involves the following key steps:

-

Azide Formation: (E)-3-(4-chlorophenyl)acrylic acid is reacted with diphenyl phosphate azide (DPPA) in the presence of a base like triethylamine.

-

Thermal Cyclization: The resulting intermediate azide is heated in a suitable solvent (e.g., 1,2-dichloroethane) to induce cyclization and formation of the 7-chloroisoquinolin-1(2H)-one product.

This process provides a reliable method for producing the starting material for further derivatization.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Given the limited direct data on this compound's therapeutic activity, we can extrapolate its potential by examining the biological activities of the isoquinolin-1-one scaffold and its derivatives.

Anticancer Potential: Targeting Kinase Signaling

The isoquinolin-1-one core is recognized as a privileged scaffold for the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Hypothesized Mechanism of Action: Derivatives of this compound could be designed to target the ATP-binding site of various kinases. The isoquinolin-1-one core can mimic the hinge-binding motif of ATP, while substituents at the 7-position and other sites can be modified to achieve selectivity and potency for specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR).[3]

Experimental Workflow: Kinase Inhibition Assay

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asunaprevir | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The discovery of asunaprevir (BMS-650032), an orally efficacious NS3 protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 7-Chloroisoquinolin-1-ol

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 7-Chloroisoquinolin-1-ol (CAS No. 24188-74-7). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By integrating principles of risk assessment, engineering controls, and emergency preparedness, this whitepaper serves as a critical resource for maintaining a safe and compliant laboratory environment when working with this and structurally related chlorinated heterocyclic compounds.

Compound Profile and Inherent Risks

This compound, which exists in tautomeric equilibrium with 7-chloro-1(2H)-isoquinolinone, is a halogenated aromatic heterocycle.[1] The presence of the chloro-substituent and the isoquinoline core imparts specific reactivity and toxicological properties that dictate the necessary handling precautions. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Understanding these risks is the foundational step in developing a robust safety plan.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information.[2] For this compound, the classification underscores its irritant properties.[1]

| Hazard Class | Category | Hazard Statement | Signal Word | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |

Data sourced from PubChem CID 10012505.[1]

The causality behind these hazards relates to the chemical's structure. As a chlorinated heterocyclic compound, it can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin or mucous membranes. Inhalation of fine dust particles can similarly irritate the sensitive tissues of the respiratory tract.

Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated.[3] This process involves not just identifying the inherent hazards of the chemical but also evaluating the risks associated with the specific procedures being performed.

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a fundamental principle of laboratory safety and is best achieved through a combination of engineering controls and appropriate PPE.[4]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. For a fine particulate solid like this compound, which poses an inhalation risk, the primary engineering control is a properly functioning chemical fume hood.[5]

-

Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This contains airborne particles and prevents them from entering the laboratory atmosphere and the user's breathing zone.[5]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting personnel from exposure when engineering controls cannot completely eliminate the risk.[3] The selection of PPE must be based on the specific hazards of this compound.

| Protection Type | Required PPE | Rationale and Specifications |

| Eye & Face | Chemical safety goggles | Protects against dust particles and splashes. Must meet ANSI Z87.1 standards or equivalent (e.g., EN166 in Europe).[7] |

| Hand | Nitrile gloves | Provides a barrier against dermal contact. Always inspect gloves for tears or holes before use.[5] Wash hands thoroughly after removing gloves.[6] |

| Body | Laboratory coat | Protects skin and personal clothing from contamination. Should be buttoned completely.[5] |

| Respiratory | Not required if using a fume hood | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[8] |

Standard Operating Procedures: Handling and Storage

Adherence to established protocols is critical for ensuring safety and experimental reproducibility. The following step-by-step procedures are designed to minimize risk during routine laboratory operations.

Experimental Workflow: Weighing and Solution Preparation

Caption: Step-by-step workflow for safely handling this compound.

Detailed Protocol:

-

Preparation: Ensure the fume hood sash is at the proper working height and the work surface is clean and uncluttered.[4]

-

Don PPE: Put on all required personal protective equipment as specified in Section 2.2.[9]

-

Weighing: Perform all weighing operations on a balance located inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could create airborne dust.

-

Dissolving: Place the receiving flask or beaker containing the appropriate solvent in the fume hood. Carefully add the weighed solid to the solvent.

-

Storage of Solution: Immediately cap the vessel containing the solution and label it clearly with the compound name, concentration, solvent, and date.

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the used weigh boat and any contaminated wipes as hazardous waste.

-

Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[10]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed to prevent contamination.[9][10]

-

Location: Store in a cool, dry, and well-ventilated area.[6][10]

-

Compatibility: Store away from incompatible materials. While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.

-

Atmosphere: Some related chlorinated compounds are noted to be air-sensitive.[10] While not explicitly stated for this compound, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent potential degradation.

Emergency and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety equipment, including safety showers and eyewash stations.[11]

Exposure Response Protocol

Caption: Decision tree for responding to personnel exposure incidents.

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation develops or persists.[9]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Inhaled: Remove the person from the exposure area to fresh air. Keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[10]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Spill Cleanup Protocol

For small spills within a fume hood:

-

Alert Personnel: Notify others in the immediate area.

-

Ensure PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

-

Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

-

Collection: Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[9] Avoid creating dust.

-

Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated materials into the waste container.

-

Disposal: Seal the container and dispose of it as hazardous waste according to institutional and local regulations.[10]

Waste Disposal

Chemical waste from this compound, including unused product and contaminated materials, is classified as hazardous waste.[10]

-

All waste must be collected in properly labeled, sealed containers.

-

Disposal must be carried out through a licensed professional waste disposal service.[8]

-

Do not dispose of this chemical down the drain or in regular trash.[10] Adhere strictly to all local, state, and federal environmental regulations.

References

- 1. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mu.edu.sa [mu.edu.sa]

- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. chemicalbook.com [chemicalbook.com]

A Guide to 7-Chloroisoquinolin-1-ol: Synthesis, Characterization, and Application of a Key Pharmaceutical Intermediate

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Halogenated derivatives, in particular, offer chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds, enhancing potency, selectivity, and metabolic stability.[4][5] This technical guide provides an in-depth exploration of 7-Chloroisoquinolin-1-ol (which exists in tautomeric equilibrium with 7-chloro-2H-isoquinolin-1-one), a pivotal intermediate in modern drug discovery. We will dissect its synthesis, elucidate its chemical and physical properties, and demonstrate its strategic importance in the development of high-value therapeutics, such as the hepatitis C virus (HCV) inhibitor, asunaprevir.

Introduction: The Strategic Value of the 7-Chloroisoquinoline Scaffold

The fusion of a benzene and a pyridine ring to form the isoquinoline core gives rise to a privileged structure with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][6] The introduction of a chlorine atom at the 7-position of the isoquinolin-1-ol backbone is not a trivial modification. This substitution critically influences the molecule's electronic distribution, lipophilicity, and metabolic profile, making this compound a highly sought-after building block for creating new chemical entities with tailored therapeutic characteristics.[4]

Its primary value lies in its dual functionality: the nucleophilic character of the isoquinoline nitrogen and the reactive potential of the chloro-substituent, which can be further functionalized through various cross-coupling reactions. This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the practical synthesis and application of this versatile intermediate.

Synthesis and Mechanistic Rationale

The preparation of this compound can be efficiently achieved through a multi-step sequence starting from (E)-3-(4-chlorophenyl)acrylic acid.[7] This pathway leverages a thermally induced cyclization, a robust and scalable method for constructing the isoquinolinone core.

Synthetic Pathway Overview

The synthesis proceeds via two main steps: the formation of an acyl azide intermediate followed by a heat-induced rearrangement and cyclization. This approach is favored for its reliability and good overall yield.

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

-

Step 1: Azide Formation: The choice of diphenyl phosphate azide (DPPA) is deliberate. It serves as a safe and efficient replacement for more hazardous azide sources in a Curtius-type reaction mechanism. Triethylamine (Et3N) acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the attack on DPPA to form the acyl azide. Benzene is used as an inert solvent for this transformation.[7]

-

Step 2: Thermal Cyclization: The acyl azide intermediate is not isolated but is dissolved in a high-boiling solvent like 1,2-dichloroethane. Upon heating, the azide undergoes a rearrangement to form an isocyanate, which then undergoes an intramolecular electrophilic substitution onto the adjacent phenyl ring, followed by tautomerization to yield the thermodynamically stable isoquinolinone product.[7] The gradual heating to reflux ensures controlled reaction kinetics and minimizes side-product formation.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure.[7]

Step 1: Preparation of the Acyl Azide Intermediate

-

To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL), add diphenyl phosphate azide (DPPA, 27.5 g, 0.1 mol) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Concentrate the solution under reduced pressure. The resulting crude azide is used directly in the next step without extensive purification.

Step 2: Synthesis of 7-Chloroisoquinolin-1(2H)-one

-

Dissolve the crude intermediate from Step 1 in 1,2-dichloroethane (100 mL).

-

Slowly heat the resulting mixture to 90 °C over a period of 30 minutes.

-

Increase the temperature to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Collect the solid by filtration and wash with toluene.

-

The resulting solid is 7-chloroisoquinolin-1(2H)-one (yield: 9.5 g, 53%).[7]

Physicochemical Properties and Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized intermediate.

Summary of Properties

| Property | Value | Reference |

| IUPAC Name | 7-chloro-2H-isoquinolin-1-one | [8] |

| Synonyms | This compound, 7-Chloro-1(2H)-isoquinolinone | [7][8] |

| CAS Number | 24188-74-7 | [7][8] |

| Molecular Formula | C₉H₆ClNO | [7][8] |

| Molecular Weight | 179.60 g/mol | [8] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 245-247 °C | [7] |

Spectroscopic Data

The following spectroscopic data provides a definitive fingerprint for the compound's structure.[7]

-

¹H NMR (400 MHz, CD₃OD) δ (ppm): 8.24 (d, J = 2.27 Hz, 1H), 7.67 (d, J = 2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J = 7.05 Hz, 1H), 6.66 (d, J = 7.05 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05.

-

LC/MS (m/z): [M+H]⁺ = 180.[7]

Application in Drug Discovery: A Gateway to Complex Therapeutics

The utility of this compound is best exemplified by its role as a key starting material in the synthesis of complex, high-value pharmaceutical agents.

Case Study: Synthesis of Asunaprevir (HCV Inhibitor)

This compound is a crucial reagent for the synthesis of methoxyisoquinoline derivatives, which are precursors in the total synthesis of asunaprevir (BMS-650032).[7] Asunaprevir is a potent, orally bioavailable NS3 protease inhibitor used for the treatment of hepatitis C virus infection.[7] The 7-chloro position on the isoquinoline core is strategically important for the final structure and activity of the drug.

Caption: Role of this compound in a drug discovery pipeline.

This pathway underscores the compound's value. It provides a robust, well-characterized starting point, enabling medicinal chemists to build molecular complexity efficiently, ultimately leading to the development of life-saving medicines. The presence of the chlorine atom allows for further diversification through metal-catalyzed cross-coupling reactions, opening avenues to a wide library of potential drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is imperative.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place (room temperature) away from moisture and direct light to ensure long-term stability.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the field of medicinal chemistry. Its efficient and well-documented synthesis, combined with its versatile reactivity, makes it an indispensable intermediate for the construction of complex molecular architectures. Its pivotal role in the synthesis of asunaprevir highlights its proven value in the pharmaceutical industry. For researchers and scientists dedicated to the discovery of novel therapeutics, a thorough understanding of this key building block is essential for accelerating the journey from laboratory synthesis to clinical application.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. 7-CHLORO-1-HYDROXYISOQUINOLINE | 24188-74-7 [chemicalbook.com]

- 8. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Cytotoxic Potential: The Antiproliferative Properties of Chloroquinoline Derivatives

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded compounds with a vast spectrum of biological activities. Among these, chloroquinoline derivatives, historically celebrated for their antimalarial efficacy, are now at the forefront of oncology research.[1][2] Their demonstrated ability to impede the growth of various cancer cells has catalyzed a surge in studies aimed at elucidating their mechanisms of action and optimizing their therapeutic potential. This guide provides a detailed exploration of the core antiproliferative mechanisms of chloroquinoline derivatives, offers validated experimental protocols for their evaluation, and discusses the critical interplay of signaling pathways that underpin their anticancer effects.

Core Mechanisms of Antiproliferative Action

Chloroquinoline and its derivatives exert their antiproliferative effects through a multi-pronged attack on cancer cell homeostasis. While often interconnected, these mechanisms can be broadly categorized into the inhibition of autophagy, induction of apoptosis, and induction of cell cycle arrest.

Autophagy Inhibition: A Double-Edged Sword

Autophagy is a cellular self-digestion process that degrades and recycles damaged organelles and proteins to maintain homeostasis. In the context of cancer, autophagy can be a survival mechanism, helping tumor cells withstand metabolic stress and chemotherapy-induced damage.[3]

Chloroquinoline derivatives are weak bases that readily accumulate in the acidic environment of lysosomes.[4] This accumulation neutralizes the lysosomal pH, inhibiting the activity of acid hydrolases and, crucially, preventing the fusion of autophagosomes with lysosomes.[3][5] This blockade of the final stage of autophagy leads to a buildup of dysfunctional autophagosomes and toxic cellular waste, ultimately triggering cell death.[6][7][8] Key molecular indicators of this process include the accumulation of microtubule-associated light chain 3-II (LC3-II), which is localized to autophagosome membranes, and the p62 protein, which is normally degraded during autophagy.[7][8]

The inhibition of this pro-survival pathway is a cornerstone of the antiproliferative effect of chloroquinolines and explains their synergistic activity when combined with other chemotherapeutic agents.[3][8][9]

Induction of Apoptosis: The Programmed Demise of Cancer Cells

Apoptosis, or programmed cell death, is a critical barrier to tumorigenesis. Many chloroquinoline derivatives have been shown to be potent inducers of apoptosis in a wide range of cancer cell lines.[4][10][11][12] This can occur through several routes:

-

Lysosomal Membrane Permeabilization (LMP): The aforementioned disruption of lysosomal function can lead to the release of cathepsins and other hydrolases into the cytoplasm, triggering the mitochondrial (intrinsic) apoptosis pathway.[9][13]

-

Activation of the p53 Pathway: Chloroquine has been shown to activate the p53 tumor suppressor pathway, a central regulator of cell fate, leading to the transcription of pro-apoptotic genes.[4][14]

-

DNA Damage: Some derivatives can intercalate into DNA or induce reactive oxygen species (ROS), causing DNA double-strand breaks that, if left unrepaired, initiate an apoptotic response.[2][15]

The execution of apoptosis involves the activation of a cascade of cysteine proteases known as caspases. A key event is the cleavage of caspase-3, which in turn cleaves critical cellular substrates like poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological changes of apoptosis.[16][17]

Cell Cycle Arrest: Halting Uncontrolled Division

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the loss of this regulation, leading to uncontrolled proliferation. Chloroquinoline derivatives can intervene by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[18][19][20]

-

G0/G1 Arrest: Treatment with some derivatives leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[10][19][20][21] This is often associated with the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 2 (CDK2) and the upregulation of inhibitors like p27.[22]

-

G2/M Arrest: Other derivatives can cause arrest at the G2/M checkpoint, preventing cells from entering mitosis.[18] This can be linked to the disruption of proteins essential for mitotic progression, such as polo-like kinase 1 (Plk1).[18]

By halting cell division, these compounds effectively inhibit tumor growth.

Diagram 1: Core Antiproliferative Mechanisms of Chloroquinoline Derivatives

Caption: Overview of the primary mechanisms by which chloroquinoline derivatives exert antiproliferative effects.

Key Signaling Pathway Modulation

The anticancer effects of chloroquinolines are rooted in their ability to interfere with critical signaling pathways that drive cancer progression.

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Chloroquine derivatives have been shown to inhibit this pathway, often by disrupting lysosomal function which is critical for mTORC1 activation.[9][10][23] Inhibition of mTOR further enhances the block on autophagy, creating a powerful feedback loop.[23]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting proliferation and survival. Chloroquine has been found to suppress the phosphorylation (activation) of STAT3, thereby inhibiting its downstream effects.[6][11][21]

Diagram 2: Chloroquinoline's Impact on the PI3K/Akt/mTOR Pathway

Caption: Chloroquinoline disrupts the PI3K/Akt/mTOR signaling axis by inhibiting mTORC1 activation.

Essential Experimental Methodologies

Validating the antiproliferative activity of novel chloroquinoline derivatives requires a suite of robust and reproducible assays. The following protocols are foundational for characterizing these compounds.

Workflow for Assessing Antiproliferative Properties

A logical experimental flow ensures comprehensive characterization, starting with broad cytotoxicity screening and moving towards specific mechanistic inquiries.

Diagram 3: Experimental Workflow for Compound Evaluation

Caption: A standard workflow for the in vitro evaluation of chloroquinoline derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a widely used method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[26] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][27]

-

Compound Treatment: Prepare serial dilutions of the chloroquinoline derivative. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control (medium only).[27] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[25][27]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]

-

Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cell Cycle Analysis (Flow Cytometry)

This technique is used to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate approximately 1x10^6 cells in a 6-well plate and treat with the chloroquinoline derivative (typically at its IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.[28]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[28][29][30] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 1 mL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[29][31]

-

Flow Cytometry Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[31]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[29]

Protocol: Apoptosis Detection (Western Blot)

Western blotting is a fundamental technique for detecting specific proteins, such as the cleaved (active) forms of caspases and PARP, which are hallmarks of apoptosis.[16][32]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme allows for detection.[32]

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the test compound. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[32] Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[32]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

-

Antibody Incubation: Incubate the membrane with a primary antibody targeting an apoptosis marker (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Signal Visualization: After further washing, add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[32]

-

Interpretation: An increase in the signal for the cleaved forms of caspase-3 or PARP in treated samples compared to the control indicates the induction of apoptosis.

Data Presentation and Interpretation

Table 1: Example of Antiproliferative Activity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

| Compound | Cell Line | IC50 (µM) at 72h |

| Chloroquine | HCT116 (Colon) | 2.27[15] |

| Derivative QTCA-1 | MDA-MB-231 (Breast) | 19.91[10] |

| Derivative 81 | CCRF-CEM (Leukemia) | < 50 (active)[2] |

| Hypothetical Cmpd X | A549 (Lung) | 15.5 |

| Hypothetical Cmpd Y | U87MG (Glioblastoma) | 8.2 |

Data presented are illustrative and sourced from cited literature where noted.

Table 2: Example of Cell Cycle Analysis Data

Changes in cell cycle distribution indicate the phase of arrest.

| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 48.5% | 35.1% | 16.4% |

| Compound Z (10 µM) | 72.3% | 15.2% | 12.5% |

Data are hypothetical. A significant increase in the G0/G1 population for Compound Z suggests a G1 phase arrest.

Conclusion and Future Directions

Chloroquinoline derivatives represent a highly promising class of antiproliferative agents with multifaceted mechanisms of action. Their ability to co-opt fundamental cellular processes such as autophagy, apoptosis, and cell cycle progression makes them potent cytotoxic agents and valuable candidates for combination therapies. The key to advancing these compounds from the laboratory to the clinic lies in a deep, mechanistic understanding derived from rigorous and validated experimental protocols as outlined in this guide.

Future research should focus on designing novel derivatives with improved selectivity for cancer cells to minimize off-target toxicity, further exploring their synergistic potential with targeted therapies and immunotherapy, and identifying predictive biomarkers to select patient populations most likely to respond to treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment | MDPI [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell growth inhibition, G2/M cell cycle arrest, and apoptosis induced by chloroquine in human breast cancer cell line Bcap-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Hydroxychloroquine inhibits the growth of lung cancer cells by inducing G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. researchgate.net [researchgate.net]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. wp.uthscsa.edu [wp.uthscsa.edu]

- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 31. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 32. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroisoquinolin-1(2H)-one from 3-(4-chlorophenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Chloroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available 3-(4-chlorophenyl)acrylic acid. The described synthetic route is a multi-step process involving reduction, Curtius rearrangement, N-acetylation, Bischler-Napieralski cyclization, and final dehydrogenation. This guide offers detailed, step-by-step protocols, explains the rationale behind the choice of reagents and conditions, and provides visual aids to illustrate the workflow and key mechanisms.

Introduction: The Significance of the Isoquinolinone Scaffold